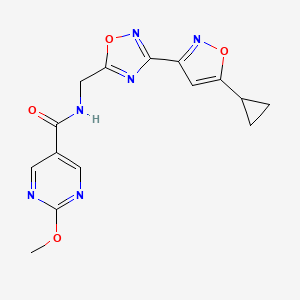

![molecular formula C11H18N4O2 B2878165 Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate CAS No. 1692548-94-9](/img/structure/B2878165.png)

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is a chemical compound with the CAS Number: 1692548-94-9 . It has a molecular weight of 238.29 and its molecular formula is C11H18N4O2 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-7-12-9-5-4-6-14-15-9/h4-6H,7-8H2,1-3H3,(H,12,15)(H,13,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 238.29 and its molecular formula is C11H18N4O2 .Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

Tert-butyl carbamate derivatives are pivotal intermediates in the synthesis of biologically active compounds. For instance, a study detailed the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate as a key intermediate in producing omisertinib (AZD9291), showcasing a rapid synthetic method with an 81% yield through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017). Such methodologies underscore the utility of tert-butyl carbamate derivatives in facilitating complex synthetic pathways for pharmaceuticals.

Crystallographic and Structural Studies

Crystallographic studies of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester reveal detailed insights into molecular conformations and intermolecular interactions, including hydrogen bonding and π-π stacking. These studies provide valuable information for understanding compound stability and reactivity, which is crucial for designing more effective molecules (Kant et al., 2015).

Chemoselective Transformations

The versatility of tert-butyl carbamate groups in chemoselective transformations is demonstrated through the synthesis of silyl carbamates, highlighting their role in protecting amino groups during complex synthetic sequences. This approach facilitates the high-yield generation of N-ester type compounds, showcasing the adaptability of tert-butyl carbamate derivatives in synthetic chemistry (Sakaitani & Ohfune, 1990).

Catalysis and Reaction Modulation

In catalysis, tert-butyl carbamate derivatives play a role in modulating reactions, as seen in the palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols. This method allows for the switchable synthesis of pyrroles and their bicyclic analogues, illustrating the functional versatility of tert-butyl carbamate in catalytic systems (Qiu et al., 2017).

Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is currently unknown . The compound likely interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes. More detailed studies are needed to elucidate these interactions and their resulting changes.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate in animal models have not been thoroughly studied yet. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

properties

IUPAC Name |

tert-butyl N-[2-(pyridazin-3-ylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-7-12-9-5-4-6-14-15-9/h4-6H,7-8H2,1-3H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLZKGUIBRHKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)

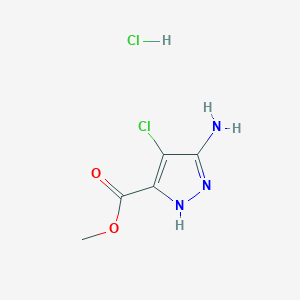

![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)

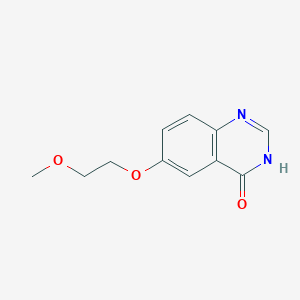

![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)

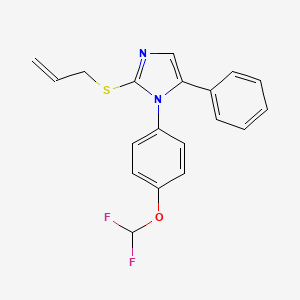

![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)